3-Methylbutanol-1,2-13C2
CAS No.:
Cat. No.: VC0213293
Molecular Formula: C5H12O
Molecular Weight: 90.13
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H12O |
---|---|
Molecular Weight | 90.13 |
Introduction
Chemical Structure and Properties
Basic Structure of 3-Methylbutanol
The unlabeled 3-methylbutanol (C5H12O) consists of a four-carbon chain (butanol) with a methyl group (-CH3) attached to the third carbon and a hydroxyl group (-OH) attached to the first carbon. This structure is represented by the formula (CH3)2CHCH2CH2OH1 .
To construct this structure, we begin with a butane chain (four carbon atoms) and number the carbon atoms sequentially from 1 to 4. The hydroxyl (-OH) group is attached to carbon-1, replacing one hydrogen atom, while a methyl (-CH3) group is attached to carbon-3. This arrangement creates the characteristic branched structure of 3-methylbutanol1.
Isotopic Labeling Pattern
In 3-Methylbutanol-1,2-13C2, the "1,2-13C2" designation indicates that carbons 1 and 2 in the chain are enriched with the carbon-13 isotope rather than the naturally abundant carbon-12 . The natural abundance of 13C is approximately 1.1%, making artificially 13C-enriched compounds particularly valuable for tracking carbon movements in chemical and biochemical reactions .
The specific labeling pattern creates a unique spectroscopic signature, particularly in 13C Nuclear Magnetic Resonance (NMR) studies. When two adjacent carbons are labeled with 13C, they exhibit characteristic coupling patterns that can be detected through appropriate analytical techniques .
Physical and Chemical Properties
The physical and chemical properties of 3-Methylbutanol-1,2-13C2 closely resemble those of unlabeled 3-methylbutanol, with minor variations due to the isotopic substitution. Table 1 summarizes the key properties of this compound:
Property | Value | Reference |
---|---|---|
Chemical Formula | C5H12O | |
Molecular Weight | 90.130 g/mol | |
CAS Number (labeled) | 3028870-58-5 | |
CAS Number (unlabeled) | 123-51-3 | |
Minimum Assay | 95% | |
Isotopic Enrichment | 13C at positions 1 and 2 |
While the search results don't provide specific physical properties like boiling point or density for the labeled compound, these values would be very similar to those of standard 3-methylbutanol, with minor isotope effects. The chemical reactivity patterns remain essentially identical between labeled and unlabeled versions.
Applications in Research
Metabolic and Biosynthetic Pathway Studies
One of the primary applications of 3-Methylbutanol-1,2-13C2 is in metabolic and biosynthetic pathway investigations. The 13C labeling at specific positions allows researchers to track the fate of individual carbon atoms through metabolic transformations .
This phenomenon enables researchers to:
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Determine whether specific carbon-carbon bonds remain intact during biosynthesis
-
Identify the origins of carbon atoms in complex natural products
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Map the specific biosynthetic pathways used by organisms to produce certain metabolites
Advanced NMR Spectroscopy Applications
The presence of 13C isotopes at positions 1 and 2 makes 3-Methylbutanol-1,2-13C2 particularly valuable for NMR spectroscopy studies. Unlike carbon-12, which is NMR-inactive, carbon-13 has a nuclear spin of 1/2 and is NMR-active .
This property facilitates several important research applications:
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Structural elucidation of complex molecules derived from 3-methylbutanol
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Investigation of reaction mechanisms involving 3-methylbutanol
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Study of intramolecular interactions and molecular dynamics
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Determination of the fate of specific carbon atoms in metabolic pathways
The coupling between adjacent 13C atoms in 3-Methylbutanol-1,2-13C2 creates characteristic patterns in NMR spectra that provide valuable information about molecular connectivity and structural features .
Isotope-Based Analysis Techniques
Beyond standard NMR applications, 3-Methylbutanol-1,2-13C2 can be utilized in other isotope-based analytical techniques. Researchers studying the biosynthesis of natural products often employ doubly labeled precursors like 3-Methylbutanol-1,2-13C2 to elucidate biogenetic hypotheses and biosynthetic pathways .
For example, the intact incorporation of [1,2-13C2]-labeled precursors into metabolites can be monitored through 13C NMR spectroscopy, where the signals corresponding to the labeled carbons will show characteristic coupling patterns. This technique has been applied to investigate the biosynthesis of various natural products, including polyketides and other complex metabolites .
Synthesis and Production
The synthesis of isotopically labeled compounds like 3-Methylbutanol-1,2-13C2 typically involves specialized techniques to incorporate 13C atoms at specific positions. While the search results don't provide specific synthesis methods for 3-Methylbutanol-1,2-13C2, several general approaches can be inferred from similar isotopic labeling strategies.
One possible synthetic route might involve the use of 13C-labeled precursors such as [1,2-13C2]acetate or [1,2-13C2]-3-hydroxypropionate, which are mentioned in the context of other biosynthetic studies . These labeled precursors could be incorporated into the carbon skeleton of 3-methylbutanol through appropriate synthetic transformations.
Another approach might involve the synthesis of 13C-labeled alcohols through the reduction of corresponding labeled aldehydes or carboxylic acids. The synthesis of similar labeled compounds, such as [1,2-13C2]-3-hydroxypropionate from sodium [1,2-13C2]acetate, suggests comparable synthetic strategies might be applicable for producing 3-Methylbutanol-1,2-13C2 .
The production of such specialized compounds requires expertise in isotopic labeling techniques and careful control of reaction conditions to maintain isotopic integrity throughout the synthetic process.
Specification | Value |
---|---|
Product Number | AL 3035 |
CAS Number | 3028870-58-5 |
Molecular Formula | C5H12O |
Molecular Weight | 90.130 g/mol |
Minimum Assay | 95% |
Available Sizes | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Price Range | € 780.00 – € 3,900.00 |
The relatively high price range reflects the specialized nature of isotopically labeled compounds and the complex processes required for their synthesis and purification. The availability in various quantities allows researchers to purchase amounts appropriate for their specific research needs .
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